molecular formula C16H10N2O2S B12176701 4-(1,3-Benzothiazol-2(3H)-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 919201-81-3

4-(1,3-Benzothiazol-2(3H)-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B12176701
CAS No.: 919201-81-3
M. Wt: 294.3 g/mol
InChI Key: LILQCAXJTMVPNU-UHFFFAOYSA-N
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Description

5(4H)-Oxazolone, 4-(2(3H)-benzothiazolylidene)-2-phenyl- is a heterocyclic compound that features both oxazolone and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(4H)-Oxazolone, 4-(2(3H)-benzothiazolylidene)-2-phenyl- typically involves the condensation of 2-aminobenzothiazole with benzoyl chloride, followed by cyclization with glycine or its derivatives. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the oxazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5(4H)-Oxazolone, 4-(2(3H)-benzothiazolylidene)-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

5(4H)-Oxazolone, 4-(2(3H)-benzothiazolylidene)-2-phenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5(4H)-Oxazolone, 4-(2(3H)-benzothiazolylidene)-2-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, the compound’s fluorescent properties make it useful as a probe for studying biological processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 5(4H)-Oxazolone, 4-(2(3H)-benzothiazolylidene)-2-methyl-
  • 5(4H)-Oxazolone, 4-(2(3H)-benzothiazolylidene)-2-ethyl-
  • 5(4H)-Oxazolone, 4-(2(3H)-benzothiazolylidene)-2-propyl-

Uniqueness

5(4H)-Oxazolone, 4-(2(3H)-benzothiazolylidene)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

919201-81-3

Molecular Formula

C16H10N2O2S

Molecular Weight

294.3 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-2-phenyl-1,3-oxazol-5-ol

InChI

InChI=1S/C16H10N2O2S/c19-16-13(15-17-11-8-4-5-9-12(11)21-15)18-14(20-16)10-6-2-1-3-7-10/h1-9,19H

InChI Key

LILQCAXJTMVPNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)O)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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